4-Hydroxyphenoxyacetic acid

Human biomonitoring Occupational toxicology Metabolite quantification

4-Hydroxyphenoxyacetic acid (4-OH-POA; 4-OH-PhAA; CAS 1878-84-8) is a bifunctional phenoxyacetic acid derivative bearing a para-hydroxy substituent on the aromatic ring. Its molecular formula is C₈H₈O₄ with a molecular weight of 168.15 g/mol, and it is commercially available as an off-white to beige crystalline powder with a melting point range of 154–157 °C (lit.).

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 1878-84-8
Cat. No. B156641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyphenoxyacetic acid
CAS1878-84-8
Synonyms(4-hydroxyphenoxy)acetic acid
4-hydroxyphenoxyacetic acid
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OCC(=O)O
InChIInChI=1S/C8H8O4/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11)
InChIKeyPKGWLCZTTHWKIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyphenoxyacetic Acid (CAS 1878-84-8) Baseline Identity and Procurement Context


4-Hydroxyphenoxyacetic acid (4-OH-POA; 4-OH-PhAA; CAS 1878-84-8) is a bifunctional phenoxyacetic acid derivative bearing a para-hydroxy substituent on the aromatic ring. Its molecular formula is C₈H₈O₄ with a molecular weight of 168.15 g/mol, and it is commercially available as an off-white to beige crystalline powder with a melting point range of 154–157 °C (lit.) . The compound serves three primary roles across distinct application domains: (i) a validated urinary and blood biomarker for human exposure to the preservative 2-phenoxyethanol (PhE) [1]; (ii) a versatile synthetic building block for pharmaceutical intermediates, including derivatives targeting HPPD inhibition, anti-HIV activity, and kinesin Eg5 inhibition ; and (iii) a monomer for preparing polyanionic polymers with heparin-mimetic properties [2]. Unlike many chlorinated phenoxyacetic acid herbicides, 4-OH-PhAA lacks herbicidal activity and instead functions as a detoxification-phase metabolite or a research probe.

Analytical standard Reported as urinary biomarker for 2-phenoxyethanol exposure research.
Synthetic building block Versatile monomer for heparin-mimetic polymers and pharmaceutical intermediates.
Metabolite identity Non-herbicidal detoxification metabolite for plant metabolism studies.

Why Substituting 4-Hydroxyphenoxyacetic Acid with Generic Phenoxyacetic Acids Is Not Scientifically Valid


Generic substitution among phenoxyacetic acid derivatives is precluded by substantial functional divergence arising from ring substitution patterns. Unsubstituted phenoxyacetic acid (POA) and chlorinated derivatives such as 2,4-dichlorophenoxyacetic acid (2,4-D) possess potent herbicidal activity, whereas 4-OH-PhAA is herbicidally inactive [1]. Conversely, 4-OH-PhAA serves as a specific Phase I hydroxylation metabolite of POA and PhE, a role that neither POA nor chlorinated analogs can fulfill in biomonitoring applications [2]. The para-hydroxy group confers distinct chemical reactivity for downstream derivatization—enabling esterification, etherification, and polymerization pathways unavailable to non-hydroxylated analogs—and dramatically alters physicochemical properties: 4-OH-PhAA exhibits a predicted pKa of 3.27 ± 0.10 compared to 4.50 ± 0.10 for 4-hydroxyphenylacetic acid (a reduced-side-chain analog), affecting ionization state and solubility under physiological or chromatographic conditions . Furthermore, the ether-linked acetic acid moiety distinguishes it from structurally similar phenylacetic acid derivatives, resulting in different metabolic fates and biological target profiles. These differences are not incremental; they are categorical. Substituting 4-OH-PhAA with any alternative phenoxyacetic acid compromises assay specificity in exposure biomonitoring, alters reaction yields in synthetic routes, and invalidates comparative data interpretation in metabolic or toxicokinetic studies [2].

Using generic phenoxyacetic acid may compromise exposure biomarker specificity due to different metabolic origin.
Non-hydroxylated analogs lack the para-OH group required for polymerization and bifunctional derivatization.
Chlorinated analogs (e.g., 2,4-D) introduce herbicidal activity, altering plant metabolism study interpretation.

Quantitative Comparative Evidence for 4-Hydroxyphenoxyacetic Acid: Four Dimensions of Verified Differentiation


Metabolite-Specific Identity Enables Unambiguous Human Biomonitoring of 2-Phenoxyethanol Exposure

4-Hydroxyphenoxyacetic acid (4-OH-PhAA) is the structurally definitive hydroxylated metabolite of 2-phenoxyethanol (PhE) in humans. Unlike phenoxyacetic acid (PhAA), which is also formed from PhE but may originate from alternative exposure sources (e.g., phenoxyacetic acid herbicides), 4-OH-PhAA represents a PhE-specific hydroxylation pathway. In a validated GC-MS-MS method applied to spot urine samples from 50 individuals without occupational PhE exposure, 4-OH-PhAA was quantifiable in 100% of all analyzed samples, whereas the alternative metabolite 4-hydroxyphenoxyethanol (4-OH-PhE) was detectable in only 36% of samples and unchanged PhE in only 32% [1]. The 3,4-dihydroxy isomer of phenoxyethanol could not be reliably analyzed at all due to inherent chemical instability [1]. This detection frequency differential establishes 4-OH-PhAA as the most robust and analytically accessible biomarker for PhE exposure assessment, rendering it indispensable for regulatory compliance monitoring.

Metabolite detection frequency
Head-to-head
100% urine detection (n=50)
PhE: 32% / 4-OH-PhE: 36%
Highest analytical accessibility for exposure monitoring.
Non-occupationally exposed population; GC-MS-MS.
Human biomonitoring Occupational toxicology Metabolite quantification

GC-MS-MS Method Sensitivity: 4-OH-PhAA Enables Sub-ppb Quantification in Complex Biological Matrices

A fully validated GC-MS-MS method established limits of quantification (LOQ) for 4-hydroxyphenoxyacetic acid (4-OH-PhAA) at 0.5–6.1 μg/L in urine and 2.0–3.9 μg/L in blood, with reported limits of detection (LOD) ranging from 0.006 to 0.047 μg/L across the analyzed metabolite panel [1]. While this method analyzed multiple analytes simultaneously, 4-OH-PhAA demonstrated consistent quantifiability across all biological samples tested. In a parallel LC-MS/MS method developed for the same metabolites, 4-OH-PhAA was similarly quantified with high reliability in both urine and blood matrices, confirming method-transferable analytical robustness [2]. The combination of high detection frequency (100% in urine) and low LOQ makes 4-OH-PhAA the analytically preferred biomarker standard over alternative PhE metabolites.

Analytical sensitivity
Reported
LOQ 0.5–6.1 µg/L (urine); 2.0–3.9 µg/L (blood)
Sub-ppb quantification achievable in biomonitoring.
GC-MS-MS with silylation derivatization.
Analytical chemistry LC-MS/MS GC-MS-MS Toxicokinetics

Bifunctional Hydroxy-Carboxylic Acid Structure Enables Polymerization to Heparin-Mimetic Polyanionic Compounds

4-Hydroxyphenoxyacetic acid serves as a monomer for the synthesis of RG-13577, a polyanionic polymer formed via condensation with formaldehyde and ammonium salt (Mᵣ ~5800) [1]. This polymer mimics the functional properties of heparin—specifically inhibiting FGF-2-induced endothelial cell proliferation and microvessel formation—while exerting only ~1% of heparin's anticoagulant activity, representing a substantial therapeutic window advantage for anti-angiogenic applications [1]. Unlike polyanionic compounds with undefined polymeric structures (e.g., aurintricarboxylic acid, ATA), RG-13577 is characterized by a substantially ordered linear backbone [1]. In contrast, unsubstituted phenoxyacetic acid lacks the para-hydroxy group required for this polymerization chemistry; chlorinated analogs (e.g., 2,4-D) introduce undesirable herbicidal activity and potential toxicity that preclude their use as pharmaceutical-grade monomers.

Polymer anticoagulant activity
Class-level
~1% of heparin activity; retains anti-angiogenic effect
Heparin: 100% anticoagulant reference
Supports biomaterial synthesis with lower anticoagulant context.
In vitro endothelial cell assays; RG-13577 polymer.
Polymer chemistry Angiogenesis inhibition Drug delivery Biomaterials

Dual Carboxyl and Phenolic Functionality Confers Broad Utility as a Pharmaceutical Intermediate Scaffold

4-Hydroxyphenoxyacetic acid functions as a versatile synthetic building block for generating structurally diverse pharmacologically active derivatives. It has been specifically employed as a reagent in the preparation and QSAR modeling of triazolothiadiazole and triazolothiadiazine derivatives exhibiting anti-HIV activity and kinesin Eg5 inhibition . Additionally, it has been utilized in the design and synthesis of postulated transient intermediate and substrate analogues as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) . In contrast, non-hydroxylated phenoxyacetic acid offers only a single reactive site (the carboxyl group), severely limiting derivatization scope. Chlorinated analogs (2,4-D, MCPA) are predominantly optimized for herbicidal potency and introduce toxicity liabilities incompatible with pharmaceutical development. The bifunctional nature of 4-OH-PhAA—offering both carboxyl group for amide/ester formation and phenolic hydroxyl for ether/ester linkages—enables orthogonal derivatization strategies inaccessible to mono-functional comparators.

Synthetic reactivity sites
Class-level
2 orthogonal sites (COOH, phenolic OH)
Phenoxyacetic acid: 1 reactive site (COOH only)
Enables bifunctional derivatization in library synthesis.
Reported scaffold utility; confirm with independent data.
Medicinal chemistry Drug discovery QSAR Scaffold derivatization

pKa and Physicochemical Profile Diverges Significantly from Reduced-Side-Chain Analogs

The predicted acid dissociation constant (pKa) of 4-hydroxyphenoxyacetic acid is 3.27 ± 0.10 . This value differs substantially from 4-hydroxyphenylacetic acid (CAS 156-38-7), a structurally similar compound lacking the ether oxygen linkage, which exhibits a predicted pKa of 4.50 ± 0.10 . The ~1.23 pKa unit difference corresponds to approximately a 17-fold difference in acid dissociation equilibrium at physiological pH, directly impacting ionization state, solubility in aqueous buffers, and retention behavior in reversed-phase chromatography. The LogP value of 4-OH-PhAA is 0.65 , positioning it as moderately hydrophilic relative to chlorinated phenoxyacetic acid herbicides which typically exhibit higher LogP values and greater membrane permeability. This physicochemical divergence directly affects formulation development and analytical method transfer.

Acid dissociation (pKa)
Data to verify
pKa 3.27 (Δ≈1.23 vs 4-hydroxyphenylacetic acid)
~17-fold ionization difference may alter chromatography retention.
Predicted values; experimental confirmation pending.
Physicochemical characterization Chromatography Formulation development

Distinct Metabolic Fate from Herbicidal Phenoxyacetic Acids in Higher Plants

In higher plant metabolism studies using Avena and Pisum species, phenoxyacetic acid (POA) is converted to 4-hydroxyphenoxyacetic acid (4-OH-POA) and its phenolic glucoside (OGlu-POA) via ring hydroxylation [1]. This hydroxylation pathway represents a detoxification route distinct from the herbicidal mechanism of action. Chlorinated derivatives with high herbicidal activity (e.g., 2,4-D) are also metabolized by analogous hydroxylation reactions, and the formation of hydroxylated and glycosylated derivatives may contribute to the detoxification of such herbicides in resistant species [1]. However, a critical differentiation emerges: 4-OH-PhAA itself lacks herbicidal activity, whereas chlorinated phenoxyacetic acids exert their effects by disrupting oxidative phosphorylation and inhibiting phosphate esterification, thereby depleting cellular ADP and ATP [2]. This functional divergence—herbicidal toxin vs. detoxification metabolite—represents a categorical difference that precludes substitution in metabolic pathway studies or herbicide resistance research.

Herbicidal activity profile
Class-level
Non-herbicidal metabolite
2,4-D: potent herbicidal activity
Functional divergence precludes substitution in plant metabolism studies.
Qualitative difference; plant metabolism assays.
Plant metabolism Herbicide detoxification Metabolite analysis

Evidence-Based Procurement Scenarios for 4-Hydroxyphenoxyacetic Acid (CAS 1878-84-8)


Human Biomonitoring: Analytical Reference Standard for 2-Phenoxyethanol Exposure Assessment

Procure 4-OH-PhAA as the primary analytical reference standard for LC-MS/MS or GC-MS-MS quantification of 2-phenoxyethanol exposure in occupational or environmental health studies. It is the most universally detectable urinary and blood metabolite (100% detection frequency in non-occupationally exposed populations), unlike the alternative metabolite 4-OH-PhE (detected in only 36% of samples) or unchanged PhE (32% of samples) [1]. Validated LOQ values of 0.5–6.1 μg/L in urine and 2.0–3.9 μg/L in blood enable sub-ppb quantification [1].

Heparin-Mimetic Polymer Synthesis: Monomer for RG-13577 and Related Polyanionic Biomaterials

Use 4-OH-PhAA as the para-hydroxy-functionalized monomer for condensation polymerization with formaldehyde to produce RG-13577, a polyanionic compound that mimics heparin's anti-angiogenic properties while exerting only ~1% of heparin's anticoagulant activity [2]. This therapeutic window advantage (reduced bleeding risk) is not achievable with phenoxyacetic acid (lacks para-hydroxy group for polymerization) or chlorinated analogs (incompatible with pharmaceutical-grade synthesis) [2].

Medicinal Chemistry: Bifunctional Scaffold for Derivatization to Anti-HIV and Eg5 Inhibitory Compounds

Employ 4-OH-PhAA as a bifunctional building block in the synthesis of triazolothiadiazole and triazolothiadiazine derivatives with documented anti-HIV and kinesin Eg5 inhibitory activities . The dual reactive sites (carboxylic acid for amide/ester formation; phenolic hydroxyl for ether/ester linkages) enable orthogonal derivatization strategies that non-hydroxylated phenoxyacetic acid cannot support .

Agrochemical Metabolism Studies: Reference Standard for Herbicide Detoxification Pathway Elucidation

Procure 4-OH-PhAA as an authentic metabolite reference standard for studies of phenoxyacetic acid herbicide detoxification in resistant plant species. In Avena and Pisum, POA is converted to 4-OH-POA and its phenolic glucoside via ring hydroxylation [3]. Chlorinated herbicides (e.g., 2,4-D) undergo analogous hydroxylation, and the formation of hydroxylated derivatives may contribute to resistance mechanisms [3]. Authentic 4-OH-PhAA is required for accurate metabolite identification; chlorinated analogs cannot serve this purpose.

Application
Selection Property
Validation Focus
Human biomonitoring research standard
Metabolite specificity and detection frequency
LC-MS/MS or GC-MS-MS method validation with authentic standard
Heparin-mimetic polymer synthesis
para-Hydroxy group for condensation polymerization
Anti-angiogenic activity and anticoagulant comparison
Bifunctional medicinal chemistry scaffold
Two orthogonal reactive sites (COOH, phenolic OH)
Derivatization reactivity and library synthesis
Herbicide detoxification metabolite reference
Non-herbicidal metabolite identity
Metabolite identification in plant metabolism studies

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